N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
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Overview
Description
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a chemical compound that features a fluorophenyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the reaction of 4-fluoroaniline with 1H-1,2,4-triazole-1-propanol under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 1-(2,6-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Uniqueness
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific combination of a fluorophenyl group and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Biological Activity
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, anti-inflammatory actions, and other pharmacological activities.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula and weight:
- Molecular Formula : C11H11FN4O
- Molecular Weight : 222.23 g/mol
- CAS Number : 5306456
The compound features a triazole ring, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including this compound, as anticancer agents. The following table summarizes key findings regarding its anticancer efficacy:
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 | 0.65 | Induction of apoptosis via caspase activation | |
HCT-116 | 0.78 | Cell cycle arrest at G1 phase | |
A549 | 0.12 | Inhibition of cell proliferation |
The studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance:
- COX Inhibition : The compound demonstrated selective inhibition of COX enzymes in vitro, suggesting potential use in treating inflammatory conditions .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the pharmacological profile of this compound:
- Study on Anticancer Effects : A comprehensive study assessed the compound's effects on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability and increased apoptosis markers (caspase-3 activation), indicating its potential as a therapeutic agent against breast cancer .
- Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in reduced paw edema compared to controls, supporting its anti-inflammatory potential .
- Molecular Docking Studies : Docking studies revealed favorable interactions between the compound and target proteins involved in cancer progression and inflammation pathways. This suggests that structural modifications could enhance its efficacy further .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-9-1-3-10(4-2-9)15-11(17)5-6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVHPLXRSOEVSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C=NC=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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